
Isopropyl methyl(pyridin-4-yl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl methyl(pyridin-4-yl)phosphinate is an organophosphorus compound with the molecular formula C9H14NO2P. It contains a phosphinate group attached to a pyridine ring, making it a versatile compound in various chemical reactions and applications. The compound’s structure includes 27 bonds, 13 non-hydrogen bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl methyl(pyridin-4-yl)phosphinate can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with phosphinic acid or its esters. The preparation of racemic fluoro analogues, for example, starts from (diethoxyethyl)phosphinate and (methyl)phosphinate. These compounds are transformed into the corresponding silylphosphonites and then subjected to addition reactions with ethyl 2-fluoroacrylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl methyl(pyridin-4-yl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction and conditions employed.
Applications De Recherche Scientifique
Isopropyl methyl(pyridin-4-yl)phosphinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisosteric group in drug design and development.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of isopropyl methyl(pyridin-4-yl)phosphinate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, modulating biological processes. For example, phosphinic acids and derivatives are known to inhibit metalloproteases and other enzymes by mimicking the transition state of the substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to isopropyl methyl(pyridin-4-yl)phosphinate include:
Phosphinic acids: Compounds with similar phosphinate groups.
Phosphonates: Compounds with a phosphonate group instead of a phosphinate group.
Phosphine oxides: Oxidized derivatives of phosphines.
Uniqueness
This compound is unique due to its specific structure, which combines a phosphinate group with a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Formule moléculaire |
C9H14NO2P |
|---|---|
Poids moléculaire |
199.19 g/mol |
Nom IUPAC |
4-[methyl(propan-2-yloxy)phosphoryl]pyridine |
InChI |
InChI=1S/C9H14NO2P/c1-8(2)12-13(3,11)9-4-6-10-7-5-9/h4-8H,1-3H3 |
Clé InChI |
WDUBIXWLGKBOIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


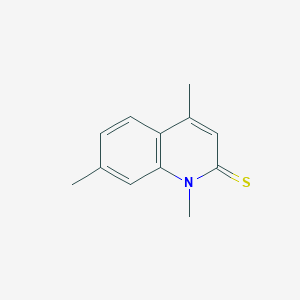

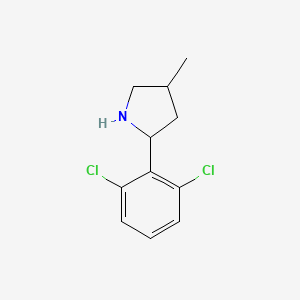
![7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran](/img/structure/B12880267.png)
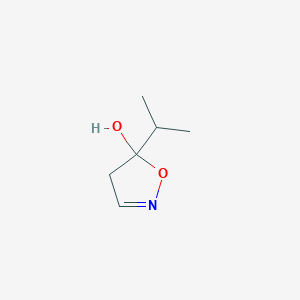
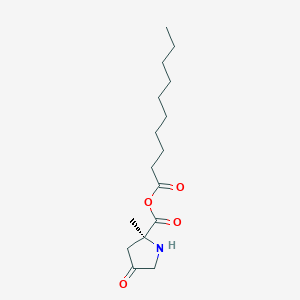
![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
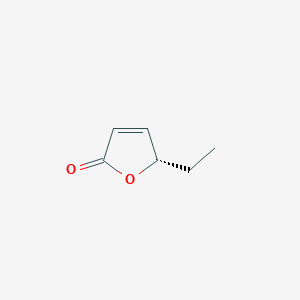

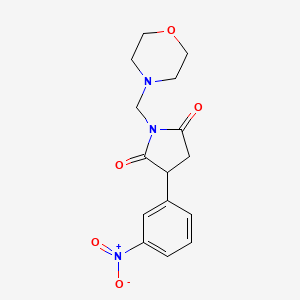

![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)
